3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione
CAS No.: 206762-91-6
Cat. No.: VC17296620
Molecular Formula: C11H7BrN2O3
Molecular Weight: 295.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 206762-91-6 |
|---|---|
| Molecular Formula | C11H7BrN2O3 |
| Molecular Weight | 295.09 g/mol |
| IUPAC Name | 3-benzoyl-5-bromo-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C11H7BrN2O3/c12-8-6-13-11(17)14(10(8)16)9(15)7-4-2-1-3-5-7/h1-6H,(H,13,17) |
| Standard InChI Key | HXAQVKAWRUEHEN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The IUPAC name of the compound, 3-benzoyl-5-bromo-1H-pyrimidine-2,4-dione, reflects its core pyrimidine-dione scaffold with specific substituents. The benzoyl group (-) at position 3 and bromine at position 5 introduce steric and electronic modifications that influence reactivity and biological activity. The canonical SMILES representation, C1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)Br, provides a topological view of its structure.
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 295.09 g/mol | |
| Exact Mass | 293.96 g/mol | |
| Topological Polar Surface Area | 75.7 Ų | |
| LogP (Octanol-Water) | 1.65 |
The compound’s moderate lipophilicity () suggests balanced solubility in both aqueous and organic media, a critical factor in drug formulation.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione involves multi-step regioselective reactions. A generalized pathway derived from analogous pyrimidine derivatives includes :
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Cyclocondensation: Formation of the pyrimidine ring via reaction of urea derivatives with malonate esters.
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Halogenation: Introduction of bromine at position 5 using brominating agents like .
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Benzoylation: Attachment of the benzoyl group via nucleophilic acyl substitution.
A representative protocol adapted from involves:
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Step 1: Cyclocondensation of 1-(benzyloxy)urea with diethyl malonate under microwave irradiation to form 3-(benzyloxy)-6-hydroxypyrimidine-2,4(1H,3H)-dione.
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Step 2: Bromination at position 5 using phosphorus oxybromide ().
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Step 3: Benzoylation via Friedel-Crafts acylation with benzoyl chloride.
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Step 4: Deprotection of the benzyl group using trifluoroacetic acid (TFA) or catalytic hydrogenation .
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring bromination occurs exclusively at position 5, avoiding competing reactions at position 6.
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Yield Improvement: Microwave-assisted synthesis has been reported to enhance reaction rates and yields compared to conventional heating .
Analytical and Computational Characterization
Chromatographic Profiling
Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) is employed to assess purity. The compound’s retention time and peak symmetry provide insights into its hydrophobicity and structural integrity.
Computational Modeling
Density functional theory (DFT) calculations predict the compound’s electronic configuration and reactive sites. The HOMO-LUMO gap, calculated at , indicates moderate reactivity suitable for electrophilic substitutions. Molecular docking studies suggest potential binding affinity toward HIV-1 integrase (PDB: 3L2T), with a predicted binding energy of .
Biomedical Applications and Mechanisms
Antiviral Activity
Structural analogs of 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione, such as 3-hydroxypyrimidine-2,4-dione derivatives, exhibit potent inhibition of HIV-1 integrase strand transfer (INST) at nanomolar concentrations () . The bromine atom enhances halogen bonding with viral protease active sites, while the benzoyl group stabilizes hydrophobic interactions .
Dual-Target Inhibition
Selective derivatives demonstrate dual inhibition of HIV reverse transcriptase-associated RNase H and integrase, a mechanism that could circumvent drug resistance . For example, compound 11k (a triazine-dione analog) showed values of (integrase) and (RNase H) .
Challenges and Future Directions
Solubility and Bioavailability
The compound’s limited aqueous solubility () poses formulation challenges. Prodrug strategies, such as phosphate esterification, are under investigation to enhance bioavailability.
Resistance Profiling
While second-generation integrase inhibitors like dolutegravir exhibit high genetic barriers to resistance, 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione derivatives must be evaluated against mutant HIV strains (e.g., Q148H/G140S) .
Synthetic Scalability
Transitioning from milligram-scale laboratory synthesis to kilogram-scale production requires optimizing catalytic systems and minimizing toxic byproducts. Flow chemistry and continuous manufacturing are promising avenues .
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